2-chloro-N-1H-pyrazol-3-ylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-N-(1H-pyrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-4-2-1-3-7(8)10(15)13-9-5-6-12-14-9/h1-6H,(H2,12,13,14,15) |
InChI Key |
GCRPDUDGEHIPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NN2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N 1h Pyrazol 3 Ylbenzamide
Retrosynthetic Analysis of the 2-chloro-N-1H-pyrazol-3-ylbenzamide Core
A logical retrosynthetic analysis of this compound involves two primary disconnections. The most apparent disconnection is at the amide bond, which simplifies the molecule into two key precursors: 2-chlorobenzoyl chloride and 3-aminopyrazole (B16455). This approach is a standard and widely practiced method for the formation of amides.
A further disconnection can be envisioned for the 3-aminopyrazole precursor itself. The pyrazole (B372694) ring can be retrosynthetically cleaved, leading to simpler, acyclic starting materials. A common strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For 3-aminopyrazole, this could involve the reaction of a β-ketonitrile with hydrazine.
An alternative and more advanced retrosynthetic approach considers the formation of the carbon-carbon bond between the pyrazole and the phenyl ring via a cross-coupling reaction. This strategy would involve a precursor such as a halogenated pyrazole and a substituted benzene (B151609) boronic acid (or vice versa) in a Suzuki-Miyaura coupling reaction. A patent for a closely related compound, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, discloses a synthesis based on a Suzuki reaction, supporting the viability of this disconnection strategy. google.com
Optimized Methodologies for the Synthesis of this compound
The synthesis of this compound can be achieved through a convergent approach, focusing on the efficient preparation of its key precursors and their subsequent coupling.
Precursor Synthesis and Functional Group Interconversions
The synthesis of the two primary precursors, 2-chlorobenzoyl chloride and 3-aminopyrazole, is well-established.
2-Chlorobenzoyl Chloride: This acyl chloride can be readily prepared from 2-chlorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com Alternatively, it can be synthesized by the chlorination of 2-chlorobenzaldehyde (B119727) in the presence of a catalyst like phosphorus pentachloride. google.comgoogle.com
3-Aminopyrazole: There are several routes to synthesize 3-aminopyrazole. A common laboratory method involves the reaction of β-cyanoethylhydrazine with sulfuric acid followed by treatment with a base. orgsyn.org Another efficient route is the condensation of 3-oxo-alkanenitriles with hydrazine. arkat-usa.org The synthesis of 3-aminopyrazole from the reaction of hydrazine with α,β-unsaturated nitriles is also a widely used method. arkat-usa.org
A key intermediate for an alternative synthetic route is 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. A patented process describes its preparation via a Suzuki-Miyaura coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile (B136228). google.com The protecting group is subsequently removed to yield the desired pyrazolylbenzonitrile.
Mechanistic Aspects of Key Synthetic Steps
The formation of the final product involves two key chemical transformations: the formation of the pyrazole ring (if synthesized from acyclic precursors) and the amide bond formation, or alternatively, a Suzuki-Miyaura coupling followed by functional group manipulations.
The mechanism of pyrazole formation from a β-ketonitrile and hydrazine typically proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile carbon, and subsequent tautomerization to the aromatic pyrazole ring.
The amide bond formation between 2-chlorobenzoyl chloride and 3-aminopyrazole follows a nucleophilic acyl substitution mechanism. The lone pair of the amino group of 3-aminopyrazole attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable amide bond.
In the Suzuki-Miyaura coupling approach, the mechanism is more complex, involving a catalytic cycle with a palladium complex. nih.govacs.org The cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid derivative (activated by a base) and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The presence of the unprotected NH group on the pyrazole can potentially inhibit the palladium catalyst, a challenge that can be addressed by careful selection of ligands and reaction conditions. nih.govacs.org
Green Chemistry Principles Applied to Synthesis
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Several strategies can be employed:
Use of Greener Solvents: Traditional syntheses often utilize volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, ethanol (B145695), or solvent-free conditions is a key green chemistry goal. acs.org The synthesis of pyrazole derivatives has been reported in aqueous media and under solvent-free conditions. acs.orgresearchgate.net
Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. For the synthesis of pyrazole precursors, magnetic nanoparticle-supported catalysts have been developed that can be easily recovered and reused. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. The direct C-H activation and functionalization of pyrazoles represents a promising, atom-economical alternative to traditional cross-coupling reactions that generate stoichiometric byproducts.
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Alternative Solvents | Use of water or ethanol for pyrazole synthesis. | Reduced toxicity and environmental impact. |
| Catalyst Recycling | Employing magnetic nanoparticle catalysts for precursor synthesis. | Simplified purification and reduced catalyst waste. |
| Atom Economy | Direct C-H functionalization to form the biaryl linkage. | Minimization of waste and increased efficiency. |
Derivatization and Functionalization Strategies at the Pyrazole Moiety
The pyrazole ring in this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds with potentially diverse properties. The nitrogen atoms of the pyrazole are particularly amenable to functionalization.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The N-alkylation of pyrazoles is a common transformation that can be achieved under various conditions. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles like the title compound, N-alkylation can lead to a mixture of two regioisomers. The regioselectivity is often influenced by steric and electronic factors of both the pyrazole and the alkylating agent. mdpi.com
Common methods for N-alkylation include:
Reaction with alkyl halides: This is a classical method, typically carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen. semanticscholar.org
Mitsunobu reaction: This reaction allows for the alkylation with alcohols under mild, neutral conditions.
Reductive amination: Reaction with an aldehyde or ketone in the presence of a reducing agent can also introduce an N-alkyl group.
Acid-catalyzed alkylation: Trichloroacetimidates have been used as electrophiles in the presence of a Brønsted acid catalyst for the N-alkylation of pyrazoles. semanticscholar.orgmdpi.com
A study on the N-alkylation of pyrazolyl benzamides has shown that these reactions can proceed efficiently to yield the corresponding N-alkylated products.
N-Acylation: The acylation of the pyrazole nitrogen can also be readily achieved. N-acyl pyrazoles are known to be effective acylating agents themselves and have been studied as inhibitors of serine hydrolases. nih.govnih.gov The reactivity of the N-acyl pyrazole can be tuned by substituents on the pyrazole ring. nih.govnih.gov
Typical acylation methods involve the reaction of the pyrazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting N-acyl derivatives can serve as intermediates for further transformations or as final products with specific biological activities.
| Reaction Type | Reagents and Conditions | Expected Products |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-alkylated pyrazole regioisomers |
| N-Alkylation | Alcohol, PPh₃, DIAD (Mitsunobu) | N-alkylated pyrazole regioisomers |
| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | N-acylated pyrazole |
Regioselectivity and Stereochemical Considerations in Pyrazole Modification
The synthesis of the pyrazole ring, a core component of the title compound, is fundamentally governed by the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov When a nonsymmetrical 1,3-dicarbonyl precursor is used with a substituted hydrazine, the reaction can yield a mixture of two constitutional isomers, posing a significant challenge for regioselectivity. nih.govconicet.gov.ar The ratio of these regioisomers is influenced by the electronic and steric nature of the substituents on both reactants. nih.gov
For instance, the reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can theoretically produce two different N-substituted pyrazoles. conicet.gov.ar Research has shown that the choice of solvent can dramatically influence the outcome. While ethanol is a common solvent for this transformation, it often leads to low regioselectivity, producing nearly 1:1 mixtures of isomers. conicet.gov.ar However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been demonstrated to significantly enhance the regioselectivity in pyrazole formation. conicet.gov.ar
Another critical aspect is the inherent tautomerism of the pyrazole ring. The proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to a tautomeric equilibrium. For example, in the closely related intermediate, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, the chemical name is understood to encompass its tautomer, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile. google.comnih.gov This dynamic behavior must be considered during characterization and subsequent modification reactions, as the reactivity of the pyrazole ring can be affected by the predominant tautomeric form.
While the pyrazole ring itself is planar and achiral, stereochemical considerations become paramount when chiral substituents are introduced to the pyrazole or the benzamide (B126) moiety. The synthesis of specific enantiomers often requires the use of chiral starting materials, as seen in the preparation of analogs where a stereocenter is introduced via reagents like (S)-tert-butyl-1-hydroxypropan-2-ylcarbamate. google.com
Derivatization and Functionalization Strategies at the Benzamide Moiety
Substituent Introduction via Electrophilic Aromatic Substitution and Directed Functionalization
The benzamide portion of this compound offers a versatile platform for introducing additional functional groups to modulate the molecule's properties. The benzene ring is substituted with a chlorine atom and an amide group. The chlorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution, while the benzamide group's directing effect is more complex and depends on the reaction conditions.
Electrophilic aromatic substitution on the benzamide ring allows for the introduction of various substituents. General methods for the amidation of electron-rich arenes using reagents like N-fluorobenzenesulfonimide (NFSI) as a nitrogen source have been developed, proceeding through an electrophilic aromatic substitution pathway. rsc.org Such strategies could potentially be adapted to functionalize the benzamide ring, although the electronic nature of the substituted ring would need to be carefully considered. The presence of the ortho-chloro substituent and the amide linkage will influence the position of any further substitution.
Cross-Coupling Reactions for Aryl/Heteroaryl Modification
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the benzamide portion of the molecule or for constructing the core scaffold itself. The Suzuki reaction, in particular, has been effectively employed.
A key synthetic strategy involves the Suzuki coupling of a pyrazole boronic acid derivative with a substituted halobenzonitrile. For example, an improved process for synthesizing the crucial intermediate 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile involves the reaction of 4-bromo-2-chlorobenzonitrile with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. google.com This reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent system is critical for achieving high yield and purity. google.com
Table 1: Conditions for Suzuki Cross-Coupling Reaction
| Reactants | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| 4-bromo-2-chlorobenzonitrile, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Bis(triphenylphosphine)palladium(II) chloride | Sodium carbonate | THF-water | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile |
This data is compiled from patent literature describing the synthesis of a key intermediate. google.comtdcommons.org
This methodology demonstrates the feasibility of constructing the C-C bond between the pyrazole and benzonitrile (B105546) rings, a strategy that can be adapted for creating a wide array of analogs by varying either the pyrazole boronic ester or the aryl halide partner. mdpi.com
Development of Novel Synthetic Routes and Process Chemistry for Analog Generation
The generation of analogs of this compound for research and development necessitates the creation of novel and efficient synthetic routes. One approach focuses on building the heterocyclic systems from different precursors. For instance, a new route for synthesizing benzamide-based 5-aminopyrazoles, which are structural analogs, starts from the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent cyclization with hydrazine. nih.govacs.org
The optimization of existing synthetic routes into scalable processes is another key area of development. The synthesis of the intermediate 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile has been refined for large-scale production. google.com The process involves the initial formation of a pyrazole boronic acid pinacol ester from 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, which is then used in a Suzuki reaction without the need for a phase transfer catalyst, followed by a deprotection step to yield the desired benzonitrile. google.com Such process chemistry improvements are vital for making these compounds available in larger quantities for further studies.
Synthesis of Metabolically Stable Analogs and Precursors for In Vitro Studies
In the development of bioactive molecules, metabolic stability is a critical parameter. While specific metabolic data for this compound is not detailed in the provided context, strategies for creating metabolically stable analogs of other complex heterocyclic compounds often involve introducing blocking groups at sites susceptible to metabolism. For example, in other series of compounds, the metabolic stability has been assessed using human liver microsomes in the presence of NADPH, with the half-life (t1/2) serving as a key metric. nih.gov Compound 34 in one such study was identified as a hit for further investigation due to its higher resistance to metabolism (t1/2 = 38.5 min). nih.gov Similar principles, such as the introduction of fluorine atoms or other metabolically robust groups, could be applied to the this compound scaffold to enhance its metabolic profile.
The synthesis of precursors for in vitro studies is a foundational aspect of the research process. The compound 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile serves as a prime example of a key precursor. google.comnih.gov Its synthesis in a pure, scalable manner is essential for the subsequent elaboration into a diverse library of final compounds for biological evaluation. These precursors are designed to have reactive handles that allow for the facile introduction of various substituents, enabling the systematic exploration of structure-activity relationships. For example, the free N-H on the pyrazole ring of this intermediate can be alkylated to introduce different side chains, leading to a wide range of analogs for testing. google.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2,2-trifluoroethanol |
| 1,1,1,3,3,3-hexafluoro-2-propanol |
| 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile |
| 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile |
| (S)-tert-butyl-1-hydroxypropan-2-ylcarbamate |
| N-fluorobenzenesulfonimide |
| 4-bromo-2-chlorobenzonitrile |
| 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester |
| Bis(triphenylphosphine)palladium(II) chloride |
| Sodium carbonate |
| 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile |
| 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Palladium acetate |
| Triphenylphosphine |
| Potassium carbonate |
| 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)benzonitrile |
| benzoyl isothiocyanate |
| malononitrile |
| hydrazine |
| 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
Molecular and Structural Characterization of 2 Chloro N 1h Pyrazol 3 Ylbenzamide and Its Derivatives
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
No specific ¹H or ¹³C NMR data for 2-chloro-N-1H-pyrazol-3-ylbenzamide has been found in the surveyed literature. Such data would be essential for the definitive assignment of proton and carbon signals, providing insights into the electronic environment of the atoms within the molecule and confirming the connectivity of the pyrazole (B372694) and chlorobenzoyl moieties.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Publicly available HRMS data for this compound, which would confirm its elemental composition and provide information on its fragmentation patterns under mass spectrometric conditions, could not be located.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Detailed FTIR and Raman spectra, which would identify the characteristic vibrational modes of the functional groups present in this compound (e.g., C=O, N-H, C-Cl, and aromatic C-H stretches), are not available in the public scientific record.
Solid-State Structural Analysis
X-ray Powder Diffraction (XRPD) for Crystalline Form Identification and Phase Analysis
No XRPD patterns for this compound have been published, which would be necessary to characterize its crystalline form(s) and assess its phase purity.
Single-Crystal X-ray Diffraction for Atomic-Level Structural Determination and Conformation Analysis
A search for single-crystal X-ray diffraction data, which would provide the most definitive three-dimensional structure of this compound at the atomic level, did not yield any results. This type of analysis would be critical for understanding its conformational properties and intermolecular interactions in the solid state.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Polymorphic Studies
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive analytical technique for characterizing the molecular and structural properties of solid materials, including pharmaceuticals and other organic compounds. Unlike its solution-state counterpart, SSNMR provides detailed information about the local chemical environment of atomic nuclei (e.g., ¹³C, ¹⁵N, ¹H) within a crystalline or amorphous solid. This makes it particularly well-suited for the study of polymorphism, where different crystalline forms of the same compound can exhibit distinct physical and chemical properties.
In the context of polymorphic studies of this compound and its derivatives, SSNMR can be instrumental. Different polymorphs, having unique crystal lattice structures and intermolecular interactions, will typically produce distinct SSNMR spectra. The chemical shifts of the nuclei are highly sensitive to the local electronic environment, which is influenced by factors such as molecular conformation, hydrogen bonding, and crystal packing. As a result, each polymorph will present a unique spectral fingerprint.
Cross-polarization magic-angle spinning (CP/MAS) is a common SSNMR technique employed for such studies. It enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing valuable structural information. For instance, the ¹³C CP/MAS spectrum of a polymorphic compound would show different chemical shifts for the carbon atoms in each form. Similarly, ¹⁵N SSNMR can probe the nitrogen environments within the pyrazole and amide groups, which are often involved in hydrogen bonding and can be key discriminators between polymorphs.
Furthermore, research on benzamide (B126) polymorphism has shown that different crystalline forms can be distinguished by their unique SSNMR spectra. osti.gov These studies often complement data from other analytical techniques like X-ray diffraction to provide a comprehensive understanding of the polymorphic landscape of a compound.
Thermal Analysis Techniques for Phase Transitions and Thermal Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are fundamental in characterizing the solid-state properties of chemical compounds, providing critical information on phase transitions, thermal stability, and decomposition behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used methods in this field.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. For polymorphic compounds, DSC is invaluable as different polymorphs will typically exhibit distinct melting points and may undergo transitions from a metastable to a more stable form upon heating.
Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. TGA can identify the temperatures at which significant weight loss occurs, indicating decomposition, as well as the presence of residual solvents or water in the crystal lattice.
While specific DSC and TGA data for this compound are not available in the public domain, studies on structurally related compounds provide insight into the expected thermal behavior. For instance, the thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide, a related pyrazole derivative, has been reported. bldpharm.com
Table 1: Thermal Analysis Data for 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide
| Analytical Technique | Observation | Temperature (°C) | Reference |
| DSC | Sharp endothermic peak (melting) | 212 | bldpharm.com |
| TGA | Onset of decomposition | > 220 | bldpharm.com |
This data indicates that the compound is thermally stable up to its melting point, after which decomposition begins. bldpharm.com Such information is crucial for determining the viable temperature range for storage, handling, and processing of the compound. The sharpness of the DSC melting peak can also be an indicator of the sample's purity.
In the broader context of pyrazole derivatives, thermal stability is a key property, particularly for applications in materials science and energetic materials. TGA, in conjunction with DSC, allows for the determination of decomposition kinetics and the identification of stable operating temperature ranges. For polymorphic systems, DSC can be used to construct a phase diagram, illustrating the temperature-dependent stability relationships between different crystalline forms.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazole Benzamide Derivatives
Design Principles for Pyrazole (B372694) Benzamide (B126) Analogs
The design of pyrazole benzamide analogs is rooted in the strategic manipulation of its core components: the pyrazole ring, the benzamide moiety, and the linker connecting them. A primary principle involves the strategic functionalization of these components to enhance interactions with specific biological targets. For instance, in the development of inhibitors for targets like the Calcium Release-Activated Calcium (CRAC) channel, composed of Orai and STIM proteins, the pyrazole core often serves as a crucial hydrogen-bonding scaffold. nih.gov
Design strategies frequently begin with a known active compound or a high-throughput screening hit. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are then employed to predict how structural modifications might influence binding affinity and biological activity. nih.gov These in silico approaches help prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process. The core idea is to achieve a balance between favorable binding interactions and desirable physicochemical properties, such as solubility and metabolic stability.
Systematic Modification Strategies and Their Impact on Pre-clinical Biological Activity
Systematic modifications of the pyrazole benzamide scaffold have been extensively explored to probe the SAR and improve biological activity, particularly as inhibitors of the ICRAC channel. nih.gov The ICRAC channel is a key player in T-cell activation, making its inhibitors promising candidates for treating autoimmune diseases. nih.gov
Key modification strategies include:
Substitution on the Benzoyl Ring: The position and nature of substituents on the benzoyl ring significantly impact potency. For example, introducing electron-withdrawing groups, such as the chloro group in 2-chloro-N-(1H-pyrazol-3-yl)benzamide, can influence the electronic distribution of the amide linker and affect binding.
Substitution on the Pyrazole Ring: The pyrazole ring offers several positions for substitution. N-alkylation of the pyrazole can modulate lipophilicity and cell permeability. For instance, adding a cyclopropylmethyl group to an indazole scaffold (a bioisostere of pyrazole) resulted in a potent and selective CRAC channel blocker. nih.gov
Modification of the Amide Linker: The amide bond is a critical hydrogen-bonding element. Modifications here are generally conservative to maintain this key interaction, though its conformation can be influenced by adjacent substituents.
The following table summarizes the impact of certain modifications on ICRAC inhibition, drawn from studies on analogous series.
| Compound Series | Modification | Impact on ICRAC Inhibition (IC50) | Reference |
| Indazole Carboxamides | N1-substitution with cyclopropylmethyl | Potent inhibition (IC50: 4.9 µM) | nih.gov |
| Pyrazole-Benzimidazoles | Hybridization of pyrazole and benzimidazole (B57391) scaffolds | Potent pan-FGFR inhibition (IC50 values in low nM range) | nih.gov |
| Pyrazole Carboxamides | Substitution with bulky fused rings | Significantly increased inhibitory activity against CDK2/4 and FLT3 | mdpi.com |
Identification of Key Pharmacophoric Features and Binding Motifs
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazole benzamide derivatives, particularly as kinase or ion channel inhibitors, several key features have been identified: nih.gov
Hydrogen Bond Donors and Acceptors: The pyrazole ring typically provides a hydrogen bond donor (N-H) and acceptor (unsubstituted nitrogen), while the carbonyl oxygen of the amide linker acts as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within the target's binding site.
Aromatic/Hydrophobic Regions: The benzoyl ring provides a key aromatic surface for π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket.
A Defined Spatial Arrangement: The relative orientation of the pyrazole and benzoyl rings, dictated by the amide linker, is critical. This conformation ensures that the hydrogen bonding groups and aromatic features are correctly positioned to interact with their complementary counterparts on the protein target.
Docking simulations of pyrazole derivatives into the active sites of enzymes like cyclooxygenase (COX) have revealed that the pyrazole moiety can interact with key residues, while the benzamide portion extends into other regions of the binding site. nih.gov
Influence of Stereochemistry and Conformational Preferences on Molecular Recognition
The three-dimensional structure of a molecule, including its stereochemistry and preferred conformation, is paramount for effective molecular recognition by a biological target. While 2-chloro-N-(1H-pyrazol-3-yl)benzamide itself is achiral, the introduction of stereocenters in its analogs can have a profound impact on activity.
Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. acs.org A bioisostere is a chemical substituent or group that produces broadly similar biological properties to another chemical compound.
Bioisosteric Replacements: In the context of pyrazole benzamides, the pyrazole ring itself can be considered a bioisostere of other five-membered heterocycles. For example, studies have successfully replaced the pyrazole moiety with thiazoles, triazoles, or imidazoles to create analogs with retained or improved activity against targets like the cannabinoid receptors. nih.govacs.org Similarly, the benzoyl group could be replaced with other aromatic or heteroaromatic rings to explore new interactions within the binding site. The chloro-substituent on the benzoyl ring could be replaced by other halogens (F, Br) or a trifluoromethyl group to modulate electronic properties and lipophilicity. lookchem.com
Scaffold Hopping: This strategy involves replacing the central molecular core (scaffold) with a structurally different one that maintains a similar three-dimensional arrangement of the key pharmacophoric features. For pyrazole benzamides, one could envision replacing the entire pyrazole-benzamide core with a completely different scaffold that still presents the necessary hydrogen bond donors/acceptors and aromatic features in the correct spatial orientation. This approach has been used to develop novel pyrazoline derivatives as selective CB2 receptor ligands, starting from a pyrazole antagonist scaffold. nih.govresearchgate.net Another example is the hybridization of pyrazole and benzimidazole scaffolds to create potent FGFR inhibitors. nih.gov These strategies are particularly useful for escaping undesirable intellectual property space or improving pharmacokinetic properties.
Molecular Mechanism of Action and Target Interaction Studies Pre Clinical/in Vitro
Identification and Validation of Molecular Targets (e.g., Calcium Release-Activated Calcium Channels - ICRAC)
The primary molecular targets for many pyrazole-based benzamide (B126) derivatives have been identified as ion channels, with a significant body of evidence pointing towards the Calcium Release-Activated Calcium (CRAC) channels. nih.gov These channels are crucial for calcium signaling in a variety of cells, particularly in the immune system, and are composed of the pore-forming subunit Orai and the stromal interaction molecule (STIM) sensor. nih.govnih.gov
Research on analogs such as GSK-5503A (2,6-difluoro-N-(1-(2-phenoxybenzyl)-1H-pyrazol-3-yl)benzamide) and GSK-7975A has been instrumental in validating CRAC channels as a target for this chemical class. nih.gov These compounds have been shown to be selective blockers of CRAC channels. nih.gov The identification of STIM1 and Orai1 as the core components of CRAC channels has paved the way for the development and characterization of such selective inhibitors. nih.gov While other pyrazole-containing compounds have been found to interact with different targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels, the structural features of 2-chloro-N-1H-pyrazol-3-ylbenzamide align more closely with those of known CRAC channel inhibitors. nih.gov
The validation of CRAC channels as the target for these pyrazole-based inhibitors involved heterologous expression of STIM1 with either Orai1 or Orai3 in cell lines like HEK293. nih.gov This allows for the specific measurement of CRAC channel currents (Icrac) and the assessment of the inhibitory effects of the compounds on these currents. The selectivity of these inhibitors is a key aspect of their validation, distinguishing their action from non-selective ion channel blockers like SKF-96365 or T-type calcium channel inhibitors such as mibefradil. nih.gov
Ligand-Target Binding Kinetics and Thermodynamics
For pyrazole-based compounds targeting ion channels, binding kinetics often reveal important aspects of their mechanism. For instance, studies on the GSK series of CRAC channel blockers have shown a substantially slower rate of onset compared to classical pore blockers like La3+. nih.gov This observation, coupled with an almost irreversible binding over the experimental timeframe (little to no current recovery upon washout), suggests a more complex interaction than simple pore plugging. nih.gov This could imply an induced-fit model or binding to a site that is not continuously accessible.
While specific thermodynamic data from ITC is not available, the high affinity and slow dissociation kinetics observed in functional studies of analogs suggest a favorable enthalpic and/or entropic contribution to the binding event, leading to a stable ligand-target complex.
In Vitro Pharmacological Characterization in Cellular Systems
The in vitro pharmacological effects of pyrazole-based benzamides are typically characterized using cellular assays that measure the functional consequences of target engagement.
Calcium flux assays are a primary tool for assessing the activity of CRAC channel modulators. These assays utilize calcium-sensitive fluorescent dyes, such as Fluo-8, to monitor changes in intracellular calcium concentrations upon cellular stimulation. abcam.com In a typical experiment, cells expressing CRAC channels are loaded with the dye, and store-operated calcium entry (SOCE) is initiated by depleting intracellular calcium stores (e.g., with thapsigargin). The ability of a compound to inhibit the subsequent rise in intracellular calcium upon reintroduction of extracellular calcium is a measure of its CRAC channel blocking activity. For the GSK analogs of this compound, such assays would demonstrate a concentration-dependent inhibition of SOCE.
Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity. This technique allows for the precise measurement of Icrac in response to store depletion. Studies on GSK-7975A and GSK-5503A have utilized this method to determine their inhibitory concentration (IC50) on Orai1- and Orai3-mediated currents, which was found to be approximately 4 µM for both. nih.gov These studies also revealed that the inhibition by these pyrazole-based compounds is significantly reduced in Orai1 pore mutants, such as E106D, which affects the channel's selectivity filter. nih.gov This provides strong evidence that their site of action is at the level of the Orai pore, although not necessarily as a direct plug.
| Analog Compound | Target Channel | Assay Type | Key Finding | Reference |
| GSK-7975A | Orai1/STIM1 | Electrophysiology | IC50 ~ 4 µM | nih.gov |
| GSK-5503A | Orai1/STIM1 | Electrophysiology | IC50 ~ 4 µM | nih.gov |
| GSK-7975A | Orai3/STIM1 | Electrophysiology | Similar inhibition to Orai1 | nih.gov |
| GSK-7975A | Orai1 E106D Mutant | Electrophysiology | Significantly reduced inhibition | nih.gov |
Computational Chemistry and in Silico Modeling for Pyrazole Benzamide Research
Molecular Docking and Scoring for Ligand-Protein Interaction Prediction
Molecular docking is a cornerstone of computational drug design, providing insights into how a ligand, such as 2-chloro-N-(1H-pyrazol-3-yl)benzamide, might bind to a target protein's active site. This technique is crucial for predicting the preferred binding orientation and affinity of a compound, thereby offering a rationale for its potential biological activity.
Binding Mode Analysis and Conformational Sampling
The analysis of binding modes is a critical step in understanding the interaction between a ligand and its protein target. For pyrazole (B372694) derivatives, molecular docking studies have been instrumental in identifying key interactions. For instance, in a study of a closely related compound, 4-nitro-N-1H-pyrazol-3-ylbenzamide, molecular docking simulations against the main protease of SARS-CoV-2 (PDB IDs: 6LU7, 6W9C, and 6WQF) revealed favorable docking scores, suggesting a strong binding affinity. nih.gov These studies allow for the detailed examination of the conformational space of the ligand within the binding pocket, identifying the most stable and energetically favorable poses. The analysis often reveals crucial hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. For example, docking studies on other pyrazole derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in achieving potent inhibitory activity.
Hotspot Identification in Target Binding Sites
Molecular docking not only predicts how a ligand binds but also helps in identifying "hotspots" within the protein's binding site. These are specific amino acid residues that contribute significantly to the binding energy. In the case of pyrazole-based inhibitors, identifying these hotspots is key to designing more potent and selective compounds. For example, docking studies of pyrazoline derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have identified key residues in the active sites that are crucial for binding. nih.gov By understanding which residues the pyrazole and benzamide (B126) moieties of 2-chloro-N-(1H-pyrazol-3-yl)benzamide are likely to interact with, medicinal chemists can introduce chemical modifications to enhance these interactions, thereby improving the compound's efficacy.
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.
2D and 3D QSAR Model Development for Activity Prediction
Both 2D and 3D QSAR models have been successfully applied to pyrazole and benzamide derivatives to predict their biological activities. 2D QSAR models use descriptors calculated from the 2D structure of the molecule, such as topological indices and molecular weight. In contrast, 3D QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D conformation of the molecules. For pyrazolodiazepinone derivatives, 3D-QSAR models have been developed that show excellent correlation and predictive power for their phosphodiesterase 2 (PDE2) inhibitory activity. unair.ac.id Such models can be instrumental in predicting the activity of 2-chloro-N-(1H-pyrazol-3-yl)benzamide against various targets.
A QSAR study on a series of benzylidene hydrazine (B178648) benzamides with anticancer activity against a human lung cancer cell line resulted in a statistically significant model (R² = 0.849). jppres.com This model can be a valuable tool for designing new, more potent anticancer agents based on the benzamide scaffold. jppres.com
Descriptor Analysis and Feature Selection for Predictive Models
The development of a robust QSAR model heavily relies on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a series of aminophenyl benzamide derivatives acting as histone deacetylase (HDAC) inhibitors, a 3D-QSAR model indicated that hydrophobic character and hydrogen bond donating groups are crucial for their inhibitory activity. researchgate.net Analysis of these descriptors provides valuable insights into the structure-activity relationship, guiding the rational design of new compounds with improved properties. For 2-chloro-N-(1H-pyrazol-3-yl)benzamide, the chloro substituent's electronic and steric properties would be important descriptors to consider in any QSAR study.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic understanding of the stability of the ligand-protein complex and the nature of their interactions.
Conformational Landscape Exploration and Stability Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative stabilities. For 2-chloro-N-1H-pyrazol-3-ylbenzamide, the key degrees of freedom that define its conformational landscape are the rotations around the amide bond (C-N) and the single bonds connecting the pyrazole and benzamide rings to the amide linker.
Computational methods, particularly Density Functional Theory (DFT), are employed to systematically explore this landscape. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface can be mapped. This surface reveals the lowest energy conformers (ground states) and the energy barriers that separate them.
For instance, in a study of the related compound 4-nitro-N-1H-pyrazol-3-ylbenzamide, researchers identified two stable, low-energy conformers that differed primarily in the dihedral angle between the pyrazole and nitrobenzene (B124822) rings. nih.gov The rotational energy barrier between these conformers was calculated to be in the range of 2.5-5.5 kcal/mol, indicating that the molecule has some flexibility but with preferred orientations. nih.gov This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.
Table 1: Illustrative Conformational Data for Pyrazole Benzamide Derivatives
| Parameter | Description | Typical Values | Significance |
|---|---|---|---|
| Dihedral Angle (Ring-Amide) | The angle between the plane of the pyrazole or benzamide ring and the amide linker. | 10° - 40° nih.gov | Determines the overall shape and steric profile of the molecule. |
| Rotational Energy Barrier | The energy required to rotate from one stable conformer to another. | 2 - 6 kcal/mol nih.gov | Indicates the molecule's conformational flexibility at physiological temperatures. |
| Relative Energy | The energy difference between a given conformer and the most stable conformer. | 0 - 5 kcal/mol | Predicts the population of different conformers at equilibrium. |
Solvent Effects and Protonation State Influence
The chemical environment plays a significant role in molecular behavior. Solvent effects and the protonation state of a molecule can dramatically alter its structure, stability, and reactivity. Pyrazole rings, like the one in this compound, contain both acidic (pyrrole-like) and basic (pyridine-like) nitrogen atoms, making them susceptible to protonation and sensitive to the solvent environment. nih.gov
Computational models can explicitly account for these effects. Solvation models, such as the Polarizable Continuum Model (PCM), simulate the influence of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net This approach allows for the calculation of properties in different solvents, revealing how polarity can shift conformational or tautomeric equilibria. nih.gov
Protonation site prediction is another critical application. By calculating the proton affinity (the negative of the enthalpy change for the protonation reaction) for each potential basic site in the molecule, the most likely site of protonation can be identified. researchgate.netjksus.org Studies on similar pyrazole derivatives have shown that protonation can lead to significant changes in bond lengths and angles, particularly around the protonated atom. jksus.org This information is vital for understanding the molecule's behavior in acidic physiological environments.
Table 2: Predicted Effects of Protonation on a Pyrazole Ring Moiety
| Molecular Parameter | Change upon Protonation | Average Magnitude of Change | Reference |
|---|---|---|---|
| C=N Bond Distance | Lengthens | ~0.050 Å | jksus.org |
| N-N Bond Distance | Lengthens | ~0.003 Å | jksus.org |
| Ring Bond Angle (e.g., ∠N₂N₁C₃) | Increases | ~3.3° | jksus.org |
De Novo Design and Virtual Screening Approaches for Novel Analog Identification
Beyond analyzing a single molecule, computational chemistry provides powerful tools for discovering new and potentially more effective analogs. De novo design and virtual screening are two such approaches used extensively in drug discovery.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In a ligand-based virtual screening (LBVS) approach, a known active molecule serves as a template to search for other molecules with similar structural or chemical features. nih.gov For this compound, this could involve searching databases like ZINC15 for compounds with a similar pyrazole-benzamide scaffold. nih.gov The identified "hits" are then typically subjected to molecular docking simulations to predict their binding affinity and pose within the target's binding site. nih.goveuropeanreview.org
De novo design , on the other hand, involves building novel molecules from scratch. Algorithms piece together molecular fragments in a stepwise manner within the constraints of a target's binding site, aiming to create entirely new structures with high predicted affinity.
These in silico methods allow researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and biological testing, saving considerable time and resources. allsubjectjournal.com
Table 3: A Typical Workflow for Virtual Screening
| Step | Description | Computational Tool/Method | Outcome |
|---|---|---|---|
| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | ZINC15 database, PubChem | A collection of millions of screen-ready molecules. |
| 2. Ligand-Based Screening | Molecules with features similar to a known active compound are selected. | Pharmacophore modeling, 2D/3D similarity searching | A filtered subset of compounds with potential activity. |
| 3. Molecular Docking | The filtered compounds are computationally "docked" into a target protein's binding site. | AutoDock, Molegro | Prediction of binding modes and affinity scores (e.g., kcal/mol). allsubjectjournal.com |
| 4. Filtering & Selection | Compounds are ranked by docking score and visual inspection of binding interactions. | Lipinski's Rule of Five, ADMET prediction | A final, prioritized list of candidates for synthesis. europeanreview.orgallsubjectjournal.com |
Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, primarily using DFT, provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and spectroscopic properties.
Electronic Properties and Reactivity: The distribution of electrons in a molecule is key to its chemical behavior. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and electrophilic interaction.
Natural Bond Orbital (NBO) analysis is another technique that examines charge distribution, orbital interactions, and charge delocalization within the molecule. researchgate.net It can quantify the stability arising from electron delocalization (hyperconjugation) and analyze hydrogen bond interactions. researchgate.netjksus.org
Spectroscopic Predictions: Computational methods can predict various types of spectra, which can be invaluable for interpreting experimental data. Time-Dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-vis) absorption wavelengths and their corresponding electronic transitions. researchgate.net This allows researchers to assign the absorption bands observed experimentally to specific electronic excitations within the molecule. Similarly, calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. nih.gov
Table 4: Application of Quantum Chemical Calculations in Compound Analysis
| Calculation Method | Property Investigated | Insights Gained |
|---|---|---|
| DFT/B3LYP | Molecular Geometry | Provides optimized, low-energy 3D structures. jksus.org |
| Molecular Electrostatic Potential (MEP) | Reactivity Sites | Predicts regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Charge Delocalization & Bonding | Quantifies intramolecular interactions and charge transfer. jksus.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra | Predicts UV-visible absorption wavelengths and assignments. researchgate.net |
| DFT Frequency Calculation | Vibrational Spectra | Aids in the interpretation of experimental IR and Raman spectra. nih.gov |
Biological Profiling and Exploratory Pre Clinical Investigation in Relevant Non Human Models Mechanism Focused
In Vitro Efficacy and Potency Determination in Relevant Cell-Based Assays (e.g., Immunological Cell Lines, Inflammatory Stimuli Models)
No specific studies detailing the in vitro efficacy or potency of 2-chloro-N-1H-pyrazol-3-ylbenzamide in immunological cell lines or models of inflammatory stimuli have been identified in the public domain. Research on analogous structures, such as N-4-chloro-pyrazol-5-yl-benzamide derivatives, has shown activity against fungal pathogens by inhibiting succinate (B1194679) dehydrogenase, but this does not provide direct evidence of its effects in immunological or inflammatory assays. nih.gov Similarly, other pyrazole (B372694) derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX), but specific data for this compound is absent. mdpi.comnih.govsemanticscholar.org
Selectivity Profiling against Off-Targets (e.g., Other Ion Channels, Receptors, Enzymes)
There is no available information on the selectivity profile of this compound against a panel of off-target proteins such as other ion channels, receptors, or enzymes. Such studies are crucial for understanding the compound's specificity and potential for side effects, but this data has not been published.
Pharmacokinetic and Metabolic Stability Studies in Pre-clinical In Vitro Systems (e.g., Liver Microsomes, Plasma Stability)
Detailed pharmacokinetic and metabolic stability data for this compound in pre-clinical in vitro systems are not available. While general methodologies for assessing metabolic stability using liver microsomes and determining plasma stability are well-established, specific experimental results for this compound have not been reported in the reviewed literature.
Exploratory In Vivo Studies in Disease Models (e.g., Inflammation, Autoimmunity) for Target Engagement and Pathway Modulation
No published exploratory in vivo studies for this compound in animal models of inflammation, autoimmunity, or other diseases were found. Consequently, there is no data on its ability to engage its target or modulate specific pathways in a whole-organism context. While studies on other pyrazole-containing compounds have demonstrated in vivo anti-inflammatory activity, these findings cannot be extrapolated to the specific subject of this article. docsdrive.comresearchgate.net
Mechanistic Investigations of Compound Action in Animal Models (e.g., Biomarker Analysis, Histopathology for Cellular/Molecular Changes)
In the absence of in vivo studies, there are no mechanistic investigations of this compound's action in animal models. Therefore, information regarding its effects on biomarkers, as well as histopathological analyses to determine cellular and molecular changes, is not available.
Future Perspectives and Research Directions for 2 Chloro N 1h Pyrazol 3 Ylbenzamide Derivatives
Development of Next-Generation Pyrazole (B372694) Benzamide (B126) Inhibitors with Enhanced Specificity and Potency
The development of novel anticancer agents is a primary focus for pyrazole-based compounds. nih.gov The versatility of the pyrazole scaffold allows for extensive structural modifications to improve potency and selectivity against various cancer-related targets. nih.govnih.gov
Future research is centered on creating next-generation inhibitors that can overcome the limitations of existing therapies, such as drug resistance. One key strategy is the development of multitargeted kinase inhibitors, which can simultaneously block multiple signaling pathways involved in tumor growth and proliferation. nih.gov This approach aims to reduce the likelihood of resistance developing. The pyrazole core is a key component in many kinase inhibitors, targeting enzymes like Aurora kinases, MAPK, B-raf, JAK, and others. researchgate.net For instance, derivatives of the pyrazole scaffold have shown potent inhibitory activity against haspin kinase, a crucial regulator of cell division, and kinases involved in angiogenesis like VEGFR. nih.gov
Optimization efforts often involve modifying substituents on the pyrazole and benzamide rings. For example, in the development of pyrazole-based inhibitors, replacing a benzene (B151609) ring with a pyrazole fragment has been shown to yield potent inhibitors with improved drug-like properties, such as reduced lipophilicity. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding these modifications to enhance binding affinity and selectivity for the target enzyme. acs.org The goal is to design compounds with high potency against cancer cells while exhibiting minimal toxicity toward healthy cells. nih.gov
| Target Class | Example Target | Significance |
| Protein Kinases | Aurora, VEGFR, PI3K, Haspin | Central to cell signaling, proliferation, and angiogenesis in cancer. nih.govnih.gov |
| Dehydrogenases | Succinate (B1194679) Dehydrogenase (SDH) | Crucial for mitochondrial respiration; a target for antifungal agents. acs.orgnih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process for pyrazole benzamide derivatives. These computational tools can navigate the vast chemical space to identify novel molecules with desired properties, significantly accelerating the design-make-test-analyze cycle. researchgate.netschrodinger.comyoutube.com
Generative AI models can design new molecular structures from scratch that are predicted to have high affinity for a specific biological target. youtube.comyoutube.com These models learn the underlying patterns in chemical data to generate novel, synthesizable compounds with optimized pharmacological profiles. researchgate.net For pyrazole benzamide derivatives, AI can be used to predict structure-activity relationships, guiding the selection of substituents that are most likely to improve potency and selectivity. researchgate.net
Furthermore, ML algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds. nih.gov By filtering out molecules with predicted poor pharmacokinetic profiles or high toxicity early in the discovery process, researchers can focus resources on the most promising candidates. This computational pre-screening reduces the time and cost associated with experimental testing. nih.gov Advanced ML tools can also be coupled with molecular dynamics simulations to predict how a compound will bind to its target and to assess the stability of the drug-target complex, providing deeper insights for optimization. schrodinger.comnih.gov
Exploration of New Mechanistic Insights and Biological Applications for the Pyrazole Benzamide Scaffold
While much research on pyrazole benzamides has focused on cancer, the scaffold's versatility makes it a candidate for a wide range of other therapeutic areas. nih.gov A significant emerging application is in agriculture, specifically in the development of new fungicides.
Recent studies have explored pyrazol-5-yl-benzamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of many fungi. acs.orgnih.gov Inhibition of SDH disrupts the fungus's energy production, leading to its death. For example, the compound 5IIc , a pyrazol-5-yl-benzamide derivative, has demonstrated excellent activity against Sclerotinia sclerotiorum, a pathogenic fungus affecting numerous crops. acs.org Its efficacy was found to be comparable to commercial fungicides. Further modifications, such as incorporating a thiocyanato group into the pyrazole ring, have led to derivatives with a broad spectrum of fungicidal activity. nih.gov
Molecular docking studies have provided mechanistic insights, showing how these compounds bind to key amino acid residues within the SDH enzyme, such as TRP173 and ARG43, through hydrogen bonds and π-π interactions. acs.org The exploration of such novel mechanisms and applications beyond oncology represents a major growth area for pyrazole benzamide chemistry, with potential uses in treating infectious diseases and neurological disorders. nih.govresearchgate.net
| Compound/Derivative | Application | Mechanism of Action | Research Finding |
| 5IIc (Pyrazol-5-yl-benzamide derivative) | Fungicide | Succinate Dehydrogenase (SDH) Inhibition | Excellent in vitro activity against Sclerotinia sclerotiorum (EC50 = 0.20 mg/L). acs.org |
| A36 and B6 (N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide derivatives) | Fungicide | Succinate Dehydrogenase (SDH) Inhibition | Displayed good broad-spectrum fungicidal activities; B6 effectively inhibited P. capsici SDH. nih.gov |
Challenges and Opportunities in the Scalable Synthesis and Lead Optimization of Pyrazole Amide Scaffolds
Despite the promise of pyrazole amide derivatives, their translation from laboratory discovery to clinical or commercial use faces several hurdles, primarily related to synthesis and lead optimization.
A key challenge in the synthesis of asymmetrically substituted pyrazoles is controlling regioselectivity—that is, ensuring that the chemical groups are attached at the correct positions on the pyrazole ring. nih.govmdpi.com The development of efficient, scalable, and cost-effective synthetic routes is crucial. Researchers are exploring novel catalytic systems, including metal-free and nanoparticle-based catalysts, to improve reaction yields and simplify purification processes. beilstein-journals.orgresearchgate.netresearchgate.net Green chemistry approaches, using environmentally benign solvents and catalysts, are also gaining traction to make the synthesis more sustainable. researchgate.net
Lead optimization presents its own set of challenges. acs.orgnih.gov This process involves fine-tuning the structure of a "hit" compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects. nih.gov A significant challenge is balancing multiple properties simultaneously. For instance, modifications that increase potency might negatively affect solubility or metabolic stability. acs.org Structure- and property-based design approaches are instrumental in navigating these trade-offs. nih.gov The opportunity lies in leveraging the rich chemistry of the pyrazole scaffold, which allows for diverse modifications, to overcome these optimization hurdles and develop robust drug candidates. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-1H-pyrazol-3-ylbenzamide, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride) with a pyrazole amine under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates and enhance reaction rates .
- Catalysts : Use of coupling agents such as HATU or EDCI improves amide bond formation efficiency .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity product. Monitor via TLC and confirm purity via NMR (>95%) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer :
- NMR spectroscopy : Assign peaks using , , and 2D techniques (e.g., HSQC, HMBC) to confirm connectivity of the pyrazole ring, chloro-substituted benzene, and amide group .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths/angles and confirms planarity of the amide linkage. For example, C=O bond lengths typically range 1.21–1.23 Å .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical for CHClNO: 233.02 g/mol) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Kinase inhibition assays : Screen against common targets (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. IC values <10 μM suggest therapeutic potential .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility assessment : Measure in PBS (pH 7.4) and DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., thermal parameters vs. bond lengths) be resolved during structural refinement?
- Methodological Answer :
- SHELX refinement : Use the TWIN and BASF commands to model twinning or disorder. For example, anisotropic displacement parameters (ADPs) >0.05 Å may indicate dynamic disorder requiring split-site modeling .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R >5% suggests data quality issues .
- Contradiction example : A study of a related benzamide showed C-Cl bond lengths of 1.73 Å (expected: 1.72 Å), resolved by refining occupancy ratios .
Q. What strategies address discrepancies in SAR studies when modifying the pyrazole or benzamide moieties?
- Methodological Answer :
- Comparative docking : Align analogs (e.g., 3-chloro vs. 2-fluoro derivatives) in target binding pockets using AutoDock Vina. ΔG values differing by >1.5 kcal/mol indicate critical substituent interactions .
- Meta-analysis : Pool data from analogs (e.g., 3-chloro-N-{imidazopyridinyl}benzamide ) to identify trends. For example, pyrazole N1-substitution reduces solubility but enhances target affinity .
- Counter-screening : Test against off-targets (e.g., CYP450 isoforms) to rule out false positives .
Q. How can conflicting bioactivity data (e.g., IC variability across cell lines) be systematically investigated?
- Methodological Answer :
- Dose-response normalization : Use Hill slopes to assess cooperativity; slopes <1 suggest multi-target effects .
- Proteomic profiling : Perform LC-MS/MS on treated vs. untreated cells to identify differentially expressed proteins (e.g., apoptosis markers like caspase-3) .
- Resistance assays : Culture resistant subclones and sequence candidate targets (e.g., kinase domains) for mutations .
Q. What computational methods are effective for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns runs in GROMACS) to assess stability. RMSD >2.5 Å indicates weak binding .
- Pharmacophore modeling : Use Schrödinger’s Phase to map essential features (e.g., chloro group as a hydrophobic anchor) .
- QSAR modeling : Train models with RDKit descriptors (e.g., AlogP, topological polar surface area) to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
